molecular formula C23H24N2O9S B2672068 Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate CAS No. 1051924-49-2

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate

Cat. No.: B2672068
CAS No.: 1051924-49-2
M. Wt: 504.51
InChI Key: LQFVVXQDUQBPRG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the furan-2-ylmethyl group and the 4-methoxyphenyl group. The final step involves the esterification of the carboxylate group and the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-hydroxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-((furan-2-ylmethyl)amino)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate oxalate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.C2H2O4/c1-3-27-21(25)19-17(14-6-8-15(26-2)9-7-14)13-29-20(19)23-18(24)12-22-11-16-5-4-10-28-16;3-1(4)2(5)6/h4-10,13,22H,3,11-12H2,1-2H3,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFVVXQDUQBPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CNCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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